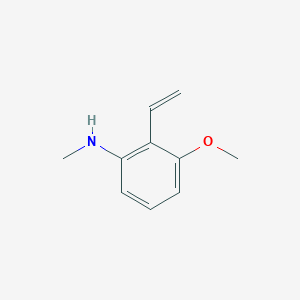

2-Ethenyl-3-methoxy-N-methylaniline

Description

Structure

3D Structure

Properties

CAS No. |

210536-36-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-ethenyl-3-methoxy-N-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3 |

InChI Key |

GPRFJWFAJLFVTD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 3 Methoxy N Methylaniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-ethenyl-3-methoxy-N-methylaniline reveals several potential disconnection points. The primary disconnections involve the formation of the carbon-nitrogen bond, the introduction of the ethenyl group, and the establishment of the methoxy (B1213986) and methylamino functionalities.

Key Disconnections:

C-N Bond Formation: The bond between the nitrogen and the aromatic ring can be formed through amination of a corresponding aryl halide or sulfonate. This suggests a precursor such as a 2-ethenyl-3-methoxy-halobenzene.

Ethenyl Group Introduction: The ethenyl (vinyl) group can be installed via a cross-coupling reaction, such as the Heck reaction, using a suitable vinylating agent and a precursor like a 2-halo-3-methoxy-N-methylaniline.

N-Methylation: The N-methyl group can be introduced at various stages, either by direct methylation of a primary aniline (B41778) or by using a methylamine (B109427) synthon in a coupling reaction.

Methoxy Group: The methoxy group is often incorporated early in the synthesis, starting from a commercially available methoxy-substituted precursor.

A plausible retrosynthetic pathway could start from a substituted nitrobenzene. For instance, a 2-halo-3-methoxynitrobenzene could undergo reduction of the nitro group, followed by N-methylation and then a palladium-catalyzed vinylation to yield the final product.

Classical Synthesis Approaches for Substituted Anilines

Classical methods for aniline synthesis have been the bedrock of organic chemistry for over a century and can be adapted for the synthesis of this compound. chemistrysteps.com

Nitroarene Reduction Strategies

The reduction of a nitro group is a fundamental transformation for the synthesis of anilines. chemistrysteps.comwikipedia.org This approach would involve the synthesis of a precursor like 2-ethenyl-3-methoxy-N-methyl-nitrobenzene. However, a more common strategy involves introducing the nitro group first and then performing other modifications before its reduction.

A variety of reagents can be used for the reduction of nitroarenes to anilines, each with its own set of advantages and limitations regarding functional group tolerance. wikipedia.orgpsu.edursc.orgacs.orgcommonorganicchemistry.com

| Reducing Agent | Conditions | Functional Group Tolerance |

| H₂/Pd/C | Catalytic hydrogenation | Reduces alkenes, alkynes, carbonyls |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | Tolerates many functional groups |

| SnCl₂/HCl | Acidic conditions | Mild, tolerates some reducible groups |

| Sodium Hydrosulfite | Aqueous solution | Can be selective for one nitro group |

For the synthesis of this compound, a chemoselective reducing agent would be necessary to avoid the reduction of the ethenyl group if it is already present. Using iron in acidic or neutral media is often a good choice for its mildness and functional group tolerance. commonorganicchemistry.com

Amination Reactions (e.g., Buchwald-Hartwig, Ullmann Coupling)

Amination reactions provide a direct route to form the C-N bond.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgrsc.orgorganic-chemistry.org This method is known for its high efficiency and broad substrate scope, allowing for the coupling of a wide variety of amines with aryl partners under relatively mild conditions. wikipedia.orgstackexchange.com For the target molecule, this could involve the reaction of a 2-ethenyl-3-methoxy-halobenzene with methylamine in the presence of a palladium catalyst and a suitable ligand. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgbyjus.com While it traditionally requires harsh reaction conditions, modern modifications have made it a more viable option. wikipedia.orgwikipedia.orgnih.gov The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, could be employed. wikipedia.org It typically involves reacting an aniline with an aryl halide in the presence of a copper catalyst. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is another classical method for forming C-N bonds, where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comfishersci.co.uk This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. fishersci.co.ukscranton.edu For the synthesis of this compound, an appropriately substituted precursor with a good leaving group (like a halide) and an activating group would be required. fishersci.co.uk

Modern Catalytic Approaches

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction for Ethenyl Group Introduction)

The introduction of the ethenyl (vinyl) group is a key step in the synthesis of the target molecule. The Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, and it is a premier method for creating carbon-carbon bonds. nih.govorganic-chemistry.orgnumberanalytics.com This reaction is highly versatile and can tolerate a wide range of functional groups. numberanalytics.comyoutube.com

In the context of synthesizing this compound, the Heck reaction could be used to couple a vinylating agent, such as ethylene (B1197577) or a vinylboronic acid derivative, with a 2-halo-3-methoxy-N-methylaniline precursor. nih.govacs.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. numberanalytics.com

Example of a Heck Reaction Vinylation:

| Aryl Halide | Vinylating Agent | Catalyst System | Product |

| 2-Bromo-3-methoxy-N-methylaniline | Ethylene | Pd(OAc)₂, P(o-tol)₃, Et₃N | This compound |

Other palladium-catalyzed reactions, such as the Stille coupling (using vinylstannanes) or Suzuki coupling (using vinylboronic acids), can also be employed for the introduction of the ethenyl group. nih.govacs.org These methods often offer high yields and stereoselectivity.

N-Alkylation and N-Methylation Strategies (e.g., Reductive Amination, Direct Methylation with Methanol)

Once the precursor 2-ethenyl-3-methoxyaniline is obtained, the final step is the introduction of a methyl group to the nitrogen atom. Several established methods for N-methylation of anilines can be employed.

Reductive Amination: This is a widely used method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of 2-ethenyl-3-methoxyaniline with formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding N-methyl amine. youtube.com A common and mild reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). libretexts.org Alternatively, sodium triacetoxyborohydride (B8407120) can be used, which is known for its selectivity and tolerance of various functional groups. organic-chemistry.org The direct reductive amination is often performed as a one-pot reaction, which is advantageous in terms of process efficiency. wikipedia.org

Direct Methylation with Methanol (B129727): Utilizing methanol as a C1 source for N-methylation is a green and atom-economical approach. nih.gov This transformation is typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or other metals. nih.govacs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the methanol to form an aldehyde in situ, which then reacts with the amine to form an imine that is subsequently reduced. nih.gov For instance, ruthenium(II) complexes have been shown to be effective catalysts for the N-methylation of various aniline derivatives with methanol under relatively weak base conditions. nih.gov The use of methanol as both a solvent and a methylating agent simplifies the reaction setup. acs.org

Stereoselective Synthesis Considerations

The presence of a vinyl group in this compound introduces the possibility of stereoisomerism, particularly if reactions target the double bond. While the synthesis of the aromatic core itself does not inherently create stereocenters, subsequent reactions could.

Stereoselective reactions are crucial when a specific three-dimensional arrangement of atoms is required for the desired properties of a molecule. masterorganicchemistry.compharmaguideline.com In the context of 2-vinylanilines, stereoselectivity often comes into play during the synthesis of the vinyl group itself or in reactions involving the vinyl group. For example, Heck coupling reactions, a common method for forming vinyl groups, are known to often proceed with high trans selectivity. organic-chemistry.org

If the vinyl group were to be further functionalized, for instance through epoxidation or dihydroxylation, new stereocenters would be created. The choice of reagents and catalysts would then be critical to control the stereochemical outcome of the reaction, leading to either diastereomers or a specific enantiomer if a chiral catalyst is employed. nih.gov For the specific target molecule, this compound, maintaining the planarity of the vinyl group is generally desired, and thus reactions that preserve its sp² hybridization are preferred.

Novel Synthetic Pathways for this compound Precursors

The key precursor for the target molecule is 2-ethenyl-3-methoxyaniline. The synthesis of substituted 2-vinylanilines has been an active area of research. bohrium.comresearchgate.net Common methods include transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: The Heck reaction involves the coupling of a vinyl halide or triflate with an alkene, catalyzed by a palladium complex. iitk.ac.inwikipedia.orgyoutube.com For the synthesis of 2-ethenyl-3-methoxyaniline, this could involve the reaction of a suitable vinylating agent with 2-halo-3-methoxyaniline. The Heck reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of substituted alkenes. numberanalytics.com

Suzuki Coupling: The Suzuki coupling reaction utilizes an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnumberanalytics.comorganic-chemistry.org To synthesize 2-ethenyl-3-methoxyaniline, one could couple 2-halo-3-methoxyaniline with a vinylboronic acid or ester. The Suzuki coupling is known for its mild reaction conditions and high tolerance for various functional groups.

A novel sequential approach for the synthesis of 2-vinylanilines has been developed using aryl carboxylic acids as the arylating reagents. This method proceeds via a sequential decarboxylation, amination, and Heck reaction. acs.org

Comparative Analysis of Synthetic Efficiency and Yields

For the synthesis of the 2-vinylaniline (B1311222) precursor , palladium-catalyzed reactions like the Heck and Suzuki couplings generally offer good to excellent yields. For example, the palladium-catalyzed coupling of 2-vinylanilines with isocyanides has been reported to produce 2-aminoquinolines in good to excellent yields, demonstrating the efficiency of C-C bond formation at the vinyl position. nih.gov

For the N-methylation step , different methods offer varying levels of efficiency. Direct methylation using traditional alkylating agents like dimethyl sulfate (B86663) can be effective but often suffers from over-methylation and the use of toxic reagents.

The following interactive table provides a comparative overview of the yields for N-methylation of various aniline derivatives using different catalytic systems, which can serve as a reference for the expected efficiency in the synthesis of this compound.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Ru(II) complex | Aniline | N-Methylaniline | 95-98 | nih.gov |

| Ir(I) complex | Aniline | N-Methylaniline | >30 (conv.) | acs.org |

| Sn-MFI molecular sieve | Aniline | N-Methylaniline | 60 (sel.) | researchgate.net |

| Ru(II) complex | 3-Methoxyaniline | N-Methyl-3-methoxyaniline | 95 | nih.gov |

| Ru(II) complex | 4-Methoxyaniline | N-Methyl-4-methoxyaniline | 97 | nih.gov |

Note: "conv." refers to conversion, and "sel." refers to selectivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Atom Economy: The use of catalytic methods, such as the Heck and Suzuki couplings for the precursor synthesis and catalytic N-methylation, inherently improves atom economy by reducing the amount of stoichiometric reagents.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents is a key principle. For instance, using methanol as both a C1 source and a solvent in the N-methylation step is a greener alternative to toxic methyl halides. nih.gov Microwave-assisted synthesis in aqueous media without the need for transition metals or organic solvents has also been explored for the synthesis of anilines. tandfonline.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites or supported metal nanoparticles, can simplify product purification and catalyst recovery. researchgate.net

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, and utilizing energy-efficient technologies like microwave irradiation can reduce the energy consumption of the synthesis. tandfonline.com

The development of one-pot or tandem reactions, such as the sequential decarboxylation/amination/Heck reaction for the synthesis of 2-vinylanilines, also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and resources. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethenyl 3 Methoxy N Methylaniline

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations of a compound. For 2-Ethenyl-3-methoxy-N-methylaniline, these methods are instrumental in identifying its characteristic functional groups and understanding its structural nuances.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the N-methylaniline core, the ethenyl substituent, and the methoxy (B1213986) group. The assignment of these fundamental modes is based on established group frequency regions and theoretical calculations on analogous molecules. researchgate.netnih.govmaterialsciencejournal.org

Key vibrational modes for this compound include:

N-H Stretching: A characteristic band for the N-H stretching vibration in secondary amines is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the ethenyl group will also be in this region. The methyl and methoxy C-H stretching vibrations are expected in the 2850-2980 cm⁻¹ range. scialert.net

C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C stretching of the ethenyl group is anticipated to appear around 1630 cm⁻¹. scialert.net

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically found in the 1250-1380 cm⁻¹ range. materialsciencejournal.org

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the region of 1000-1300 cm⁻¹, often appearing as two distinct asymmetric and symmetric stretching bands.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring, occurring in the 700-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern.

A hypothetical data table for the fundamental vibrational modes is presented below, based on data from similar substituted anilines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| N-H Stretch | 3410 (sharp, medium) | 3410 (weak) |

| Aromatic C-H Stretch | 3050-3100 (multiple, weak) | 3050-3100 (strong) |

| Ethenyl =C-H Stretch | 3020 (medium) | 3020 (medium) |

| Asymmetric CH₃ Stretch | 2960 (medium) | 2960 (medium) |

| Symmetric CH₃ Stretch | 2870 (medium) | 2870 (medium) |

| C=C Stretch (Ethenyl) | 1630 (medium) | 1630 (strong) |

| C=C Stretch (Aromatic) | 1600, 1580, 1490, 1450 (multiple, strong) | 1600, 1580 (strong) |

| C-N Stretch | 1320 (strong) | 1320 (weak) |

| C-O-C Asymmetric Stretch | 1250 (strong) | 1250 (weak) |

| C-O-C Symmetric Stretch | 1040 (strong) | 1040 (weak) |

| Aromatic C-H Out-of-Plane Bend | 750-850 (strong) | 750-850 (weak) |

Conformational Analysis via Vibrational Shifts

The rotational freedom around the C-C bond connecting the ethenyl group to the aromatic ring and the C-O bond of the methoxy group can lead to different conformers. These conformational changes can be detected by subtle shifts in the vibrational frequencies. researchgate.net For instance, the orientation of the ethenyl group relative to the N-methylaniline plane may influence the conjugation with the aromatic π-system, leading to shifts in the C=C stretching frequencies. Similarly, the conformation of the methoxy group can affect the vibrational modes of the adjacent aromatic C-H bonds. By comparing experimental spectra with theoretical calculations for different stable conformers, the most likely conformation in the solid or liquid phase can be inferred. The anharmonicity of the N-H wagging vibration is also sensitive to the conformation of the amino group. capes.gov.br

Hydrogen Bonding Interactions and Their Spectroscopic Signatures

Intramolecular hydrogen bonding can occur between the hydrogen of the N-H group and the oxygen atom of the nearby methoxy group. Such an interaction would be expected to cause a red shift (shift to lower frequency) and broadening of the N-H stretching band in the FT-IR spectrum. mdpi.commdpi.com The magnitude of this shift provides an indication of the strength of the hydrogen bond. In the absence of intramolecular hydrogen bonding, the N-H stretching vibration would appear as a sharper band at a higher frequency. Intermolecular hydrogen bonding, if present in the condensed phase, would also contribute to the broadening of this band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide a complete picture of the molecular structure of this compound.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. The expected chemical shifts for this compound can be predicted based on the analysis of structurally related compounds such as 3-methoxy-N-methylaniline and other substituted anilines. rsc.orgchemicalbook.comresearchgate.net

¹H NMR:

Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of δ 6.0-7.5 ppm. The specific substitution pattern will lead to a distinct set of multiplets.

Ethenyl Protons: The three protons of the ethenyl group will show characteristic signals in the δ 5.0-7.0 ppm region, with geminal and vicinal couplings.

N-H Proton: The N-H proton signal is expected to be a broad singlet, with its chemical shift being solvent-dependent.

Methoxy Protons: The methoxy group protons will appear as a sharp singlet around δ 3.8 ppm. rsc.org

N-Methyl Protons: The N-methyl protons will also be a singlet, expected around δ 2.8 ppm. rsc.org

¹³C NMR:

Aromatic Carbons: The aromatic carbons will resonate in the δ 100-160 ppm range. The carbon attached to the methoxy group will be significantly downfield, while the carbons ortho and para to the electron-donating groups will be shifted upfield. rsc.orgresearchgate.net

Ethenyl Carbons: The two carbons of the ethenyl group are expected in the δ 110-140 ppm region.

Methoxy Carbon: The methoxy carbon should appear around δ 55 ppm. rsc.org

N-Methyl Carbon: The N-methyl carbon is anticipated around δ 30-40 ppm. rsc.org

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.0 - 7.5 (m) | 100 - 130 |

| Aromatic C-N | - | 148 - 152 |

| Aromatic C-O | - | 158 - 162 |

| Aromatic C-C(ethenyl) | - | 135 - 140 |

| Ethenyl CH | 6.5 - 7.0 (dd) | 130 - 138 |

| Ethenyl CH₂ | 5.0 - 5.5 (m) | 112 - 118 |

| N-H | Variable (br s) | - |

| O-CH₃ | ~ 3.8 (s) | ~ 55 |

| N-CH₃ | ~ 2.8 (s) | ~ 31 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the vicinal protons on the aromatic ring and between the protons of the ethenyl group, helping to trace the connectivity of the proton network. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of the carbons in the aromatic ring, the ethenyl group, the methoxy group, and the N-methyl group. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and preferred conformation. For instance, a NOESY experiment could show through-space interactions between the protons of the ethenyl group and the N-methyl protons or the aromatic proton at position 6, which would help to determine the preferred rotational conformation of the ethenyl group relative to the plane of the aniline (B41778) ring. nanalysis.com

Solvent Effects on Chemical Shifts

The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the solvent environment due to variations in solvent polarity, anisotropy, and specific solute-solvent interactions like hydrogen bonding. researchgate.netwikipedia.org For this compound, changing the NMR solvent is expected to induce noticeable shifts in the resonance frequencies of its protons, particularly those on the aromatic ring and the N-methyl and methoxy groups.

In non-polar solvents like deuterated chloroform (B151607) (CDCl₃), the proton chemical shifts are considered to be close to the intrinsic values for the isolated molecule. However, in more polar or hydrogen-bond-accepting solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆, significant changes are anticipated. dtic.mil The lone pair of electrons on the nitrogen atom can interact with the solvent, leading to a deshielding effect on the adjacent protons. The aromatic protons are also influenced by the solvent's magnetic susceptibility and its ability to form weak interactions. acs.org For instance, aromatic solvent-induced shifts (ASIS), often observed with solvents like benzene-d₆, can cause upfield shifts for protons located above the plane of the benzene ring in a temporary solute-solvent complex.

A hypothetical representation of solvent-induced shifts for the key protons of this compound is presented below. The shifts are relative to a standard reference like tetramethylsilane (B1202638) (TMS).

| Proton Group | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Chemical Shift (δ, ppm) in Benzene-d₆ |

|---|---|---|---|

| Aromatic-H (ortho to -N(CH₃)) | ~6.7-6.9 | ~6.8-7.0 | ~6.5-6.7 |

| Aromatic-H (para to -N(CH₃)) | ~7.1-7.3 | ~7.2-7.4 | ~7.0-7.2 |

| Ethenyl-H (vinylic) | ~5.2-6.0 | ~5.3-6.1 | ~5.1-5.9 |

| Methoxy (-OCH₃) | ~3.85 | ~3.90 | ~3.75 |

| N-Methyl (-NCH₃) | ~2.90 | ~2.95 | ~2.80 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, which contains nitrogen, it is expected to follow the "nitrogen rule," meaning its nominal molecular weight of 177 g/mol would result in a molecular ion peak ([M]⁺˙) at an odd mass-to-charge ratio (m/z) of 177. jove.comjove.com

The fragmentation of aromatic amines is typically initiated by the loss of electrons from the nitrogen atom, which is a site of high electron density. youtube.com The primary fragmentation pathway for the molecular ion of this compound would likely involve alpha-cleavage, a characteristic fragmentation for amines. jove.comjove.com This process involves the cleavage of the bond beta to the nitrogen atom. In this case, the loss of a methyl radical (•CH₃) from the N-methyl group would be a highly favorable pathway, leading to a stable, resonance-stabilized iminium cation at m/z 162.

Other potential fragmentation pathways include the loss of the ethenyl group (C₂H₃•) or a methoxy group (•OCH₃), although these are generally less favored than alpha-cleavage in N-methylated anilines. Cleavage of the aromatic ring itself would require more energy and result in less abundant fragments.

A plausible fragmentation pathway and the corresponding major ions are detailed in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - CH₃]⁺ | Alpha-cleavage: loss of a methyl radical from the N-methyl group. |

| 146 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 150 | [M - C₂H₃]⁺ | Loss of an ethenyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation. youtube.com |

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopic Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The aniline chromophore typically exhibits two main absorption bands: an intense band around 230-240 nm corresponding to a π-π* transition (the B-band), and a weaker band around 280-290 nm also from a π-π* transition (the E-band), which is often sensitive to substitution. researchgate.netnist.gov

The presence of the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups, both strong auxochromes, will cause a bathochromic (red) shift of these absorptions to longer wavelengths due to the extension of the conjugated system through their lone pairs of electrons. The ethenyl group also extends the π-system, further contributing to this shift. Therefore, the primary π-π* transitions are expected at wavelengths longer than those for simple aniline. A weaker n-π* transition, associated with the excitation of a non-bonding electron from the nitrogen to an anti-bonding π* orbital, may also be observed, often as a shoulder on the main absorption bands. researchgate.net

| Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition Type | Associated Chromophore |

|---|---|---|---|

| ~250-260 | ~10,000 - 15,000 | π → π | Substituted benzene ring (B-band) |

| ~295-310 | ~2,000 - 4,000 | π → π | Substituted benzene ring (E-band) |

| ~340-350 | ~100 - 500 | n → π* | Nitrogen lone pair |

Photophysical Properties and Excited State Dynamics

Upon absorption of UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band (the n-π* or lowest π-π* transition). The molecule will likely display intramolecular charge transfer (ICT) character in the excited state, where electron density shifts from the electron-donating methoxy and amino groups to the aromatic ring. rsc.org

The photophysical properties, such as the fluorescence quantum yield and lifetime, are highly dependent on the solvent environment. In non-polar solvents, a structured emission spectrum is more likely. As solvent polarity increases, the excited state can be stabilized, often leading to a red shift (bathochromic shift) in the emission maximum. This phenomenon, known as solvatochromism, is a hallmark of molecules with significant ICT character. rsc.org However, in highly polar or protic solvents, non-radiative decay pathways can become more efficient, potentially leading to a decrease in fluorescence intensity (quenching).

| Solvent | Dielectric Constant | Expected Emission λmax (nm) | Relative Quantum Yield |

|---|---|---|---|

| Hexane | 1.88 | ~380-390 | High |

| Dichloromethane | 8.93 | ~400-415 | Medium |

| Acetonitrile | 37.5 | ~420-440 | Medium-Low |

| Methanol (B129727) | 32.7 | ~430-450 | Low (potential for quenching) |

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Geometry and Bond Parameters

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. wikipedia.orglibretexts.org A successful crystallographic analysis of this compound would provide a wealth of structural information. nih.gov

The analysis would reveal the planarity of the benzene ring and the orientation of the substituents relative to it. The methoxy group's C-O-C bond angle and the torsion angle describing the orientation of the methyl group relative to the ring would be determined. Similarly, the geometry around the nitrogen atom (trigonal pyramidal or tending towards planar) and the C-N-C bond angle would be precisely measured. The planarity of the ethenyl group and its rotational orientation with respect to the aromatic ring would also be defined. In related structures, it has been observed that substituents on an aromatic ring can cause slight deviations from ideal geometries. nih.gov

Based on data from similar structurally characterized molecules, a set of expected bond parameters can be predicted.

| Parameter | Expected Value | Comment |

|---|---|---|

| C-C (aromatic) bond length | ~1.38 - 1.40 Å | Typical for a benzene ring. |

| C-N (aromatic) bond length | ~1.38 - 1.42 Å | Shorter than a typical C-N single bond due to resonance. |

| C-O (aromatic) bond length | ~1.36 - 1.39 Å | Partial double bond character due to resonance. |

| C=C (ethenyl) bond length | ~1.33 - 1.35 Å | Standard double bond length. |

| C(aromatic)-N-C(methyl) bond angle | ~118 - 122° | Reflects the hybridization at the nitrogen atom. |

| C(aromatic)-O-C(methyl) bond angle | ~117 - 120° | Typical for an aryl methyl ether. |

Analysis of Crystal Packing and Intermolecular Interactions

Information not available.

Computational and Theoretical Chemistry Studies of 2 Ethenyl 3 Methoxy N Methylaniline

Quantum Chemical Calculations (DFT, Ab Initio, and Semi-Empirical Methods)

There are currently no published studies that have applied quantum chemical calculation methods such as Density Functional Theory (DFT), ab initio, or semi-empirical methods to investigate the properties of 2-Ethenyl-3-methoxy-N-methylaniline. Such studies are crucial for understanding the fundamental electronic structure and predicting the behavior of a molecule. For related aniline (B41778) compounds, DFT methods, particularly with functionals like B3LYP, are commonly used to achieve a balance between computational cost and accuracy in predicting molecular properties. epstem.netresearchgate.net

Molecular Geometry Optimization and Conformational Landscapes

Without dedicated computational studies, the optimized molecular geometry and the complete conformational landscape of this compound remain undetermined. The presence of the flexible ethenyl and N-methyl groups suggests the possibility of multiple low-energy conformers. Identifying the most stable conformer through geometry optimization is a critical first step in any theoretical analysis, as it forms the basis for all subsequent property calculations.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), has not been analyzed for this compound. Such an analysis would provide key insights into the molecule's reactivity and its potential applications in materials science.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

Due to the lack of computational data, the HOMO-LUMO energy gap and associated chemical reactivity indices (like chemical hardness, softness, and electronegativity) for this compound are unknown. In similar molecules, the HOMO-LUMO gap is a key parameter used to assess kinetic stability and predict electronic transitions. researchgate.net For instance, a large energy gap generally implies high stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been generated. An MEP map is invaluable for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and reaction mechanisms. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Vibrational Frequencies and Intensities

There are no available theoretical calculations of the vibrational frequencies and intensities for this compound. Such calculations, typically performed using DFT methods, are essential for interpreting experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

NMR Chemical Shifts Calculation (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a fundamental application of computational chemistry, providing valuable insights into the electronic structure and connectivity of a molecule. For this compound, the Gauge-Including Atomic Orbital (GIAO) method would be the preferred approach for calculating ¹H and ¹³C NMR chemical shifts. This method is widely recognized for its accuracy in predicting the magnetic shielding tensors of molecules.

Theoretical calculations would be performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). The process would involve:

Optimization of the ground state geometry of this compound.

Calculation of the absolute magnetic shielding tensors for each nucleus using the GIAO method at the optimized geometry.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).

The predicted chemical shifts would then be compared with experimentally obtained NMR data, if available, to validate the computational model. Discrepancies between the calculated and experimental values can often highlight specific electronic or conformational effects within the molecule.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Aniline Derivatives (Illustrative) No specific data is available for this compound. The table below is an illustrative example based on typical values for related compounds.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (Aromatic) | 110-150 | 6.5-8.0 |

| C (Ethenyl) | 115-140 | 5.0-6.5 |

| C (Methoxy) | 55-60 | 3.7-4.0 |

| C (N-methyl) | 30-40 | 2.8-3.5 |

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the reaction pathways and mechanisms involving substituted anilines. For this compound, theoretical studies could explore various reactions, such as electrophilic aromatic substitution, reactions at the ethenyl group, or N-alkylation.

By employing DFT calculations, researchers can map the potential energy surface of a reaction. This involves:

Identifying the structures of reactants, transition states, intermediates, and products.

Calculating the energies of these species to determine the activation energies and reaction enthalpies.

Performing frequency calculations to confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states).

For instance, a study on the reaction of polyhalogenated nitrobutadienes with electron-deficient anilines utilized DFT (B3LYP/6-31+G(d,p)) to propose and evaluate six different reaction paths. acs.orgresearchgate.net This approach allowed for the determination of the most plausible reaction mechanism by comparing the Gibbs activation energies of the rate-determining steps. acs.orgresearchgate.net Similar methodologies could be applied to understand the reactivity of this compound in various chemical transformations.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugation and donor-acceptor groups, like many aniline derivatives, are often investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Computational methods allow for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The calculation of NLO properties is typically performed using quantum chemical methods like DFT or Møller-Plesset perturbation theory (MP2). The process involves:

Optimizing the molecular geometry.

Calculating the electric dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ) in the presence of an external electric field.

Studies on other organic molecules have shown that structural modifications, such as the introduction of different donor and acceptor groups or extending the π-conjugation, can significantly impact the NLO response. nih.govacs.org For this compound, the interplay between the electron-donating methoxy (B1213986) and N-methylamino groups and the π-system of the benzene (B151609) ring and ethenyl group would be of particular interest for its potential NLO properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Polyhalogenated nitrobutadienes |

Chemical Reactivity and Transformation Pathways of 2 Ethenyl 3 Methoxy N Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The benzene (B151609) ring in 2-ethenyl-3-methoxy-N-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups (EDGs): the N-methylamino group and the methoxy (B1213986) group. ulethbridge.caorganicchemistrytutor.comminia.edu.eg

The regiochemical outcome of EAS reactions is dictated by the directing effects of the substituents on the aromatic ring. Both the N-methylamino and methoxy groups are powerful ortho, para-directors. organicchemistrytutor.comminia.edu.eg The ethenyl group is generally considered a weakly activating ortho, para-director. The combined influence of these groups determines the positions most susceptible to electrophilic attack.

The N-methylamino group at C1 is the most powerful activating group, followed by the methoxy group at C3. Both strongly direct incoming electrophiles to their ortho and para positions.

N-methylamino group (at C1): Directs to positions C2, C4, and C6.

Methoxy group (at C3): Directs to positions C2, C4, and C6.

Ethenyl group (at C2): Directs to positions C3, C5, and the para position C1 (which is already substituted).

Considering the positions on the ring of this compound:

Position C4: This position is para to the N-methylamino group and ortho to the methoxy group. It is strongly activated by both.

Position C6: This position is ortho to the N-methylamino group and meta to the methoxy group. It is strongly activated by the N-methylamino group.

Position C5: This position is meta to both the N-methylamino and methoxy groups, but ortho to the ethenyl group. It is the least activated position for most electrophilic substitutions.

Due to the synergistic activating and directing effects of the N-methylamino and methoxy groups, electrophilic substitution is strongly favored at the C4 and C6 positions. Steric hindrance from the adjacent substituents might influence the ratio of C4 to C6 substitution. In many cases involving highly activated anilines, poly-substitution can occur if the reaction conditions are not carefully controlled. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -NHCH₃ (at C1) | Influence of -OCH₃ (at C3) | Influence of -CH=CH₂ (at C2) | Overall Predicted Reactivity |

| C4 | Para (Strongly Activating) | Ortho (Strongly Activating) | Meta | Highly Favored |

| C5 | Meta | Meta | Ortho (Weakly Activating) | Disfavored |

| C6 | Ortho (Strongly Activating) | Meta | Para (Weakly Activating) | Favored |

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group is a site of unsaturation and participates in a variety of addition and coupling reactions.

Hydrogenation: The carbon-carbon double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs catalysts like palladium on carbon (Pd/C), platinum, or nickel in the presence of hydrogen gas (H₂). mdpi.comwikipedia.org This transformation would convert this compound into 2-ethyl-3-methoxy-N-methylaniline. The reaction is generally highly efficient and selective for the alkene without affecting the aromatic ring under mild conditions. mdpi.comwikipedia.org

Halogenation: The ethenyl group can undergo electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). youtube.comkhanacademy.orgyoutube.com The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a 1,2-dihaloethyl substituent. youtube.comyoutube.com This reaction is typically rapid and can be performed in an inert solvent.

The ethenyl group can act as a 2π component (a dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netacs.orgnih.gov In reactions with a suitable diene, a new six-membered ring is formed. Given that the ethenyl group is attached to an electron-rich aromatic system, its reactivity in Diels-Alder reactions would be enhanced with electron-deficient dienes (an inverse-electron-demand Diels-Alder reaction). acs.org Styrene and its derivatives are known to participate in such cycloadditions, although they can sometimes be problematic due to competing polymerization reactions. nih.gov

The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Heck Reaction: The Heck-Mizoroki reaction couples the vinyl group with an aryl or vinyl halide (or triflate). nih.goviitk.ac.inorganic-chemistry.orgyoutube.com This reaction would allow for the extension of the vinyl group, leading to the formation of substituted stilbene-like structures. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling, the vinyl group would typically be the halide or triflate partner, reacting with an organoboron compound (like a boronic acid or ester). libretexts.orgyonedalabs.comacs.org However, vinylboronates can also be prepared and coupled with aryl halides. mdpi.comnih.gov This reaction offers a versatile method for creating new C(sp²)-C(sp²) bonds.

Table 2: Potential Cross-Coupling Reactions of the Ethenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Heck Reaction | Aryl/Vinyl Halide (R-X) | Pd(0) catalyst, Base | Arylated/Vinylated alkene |

| Suzuki-Miyaura | Arylboronic Acid (R-B(OH)₂) | Pd(0) catalyst, Base | Arylated alkene |

Polymerization Mechanisms and Conditions

Similar to styrene, this compound can be expected to undergo polymerization via its vinyl group. The presence of the electron-donating aniline and methoxy groups can influence the polymerization mechanism and the properties of the resulting polymer.

Radical Polymerization: This is a common method for polymerizing styrenic monomers. nih.govacs.orglibretexts.org The polymerization is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which adds to the vinyl group to generate a new radical that propagates the polymer chain. libretexts.orgtennessee.edu The substituents on the aromatic ring can affect the stability of the propagating radical and the rate of polymerization.

Other Mechanisms: While radical polymerization is the most common, depending on the specific conditions and catalysts used, other mechanisms like cationic, anionic, or coordination polymerization could potentially be employed. acs.orgmdpi.com For instance, anionic polymerization is sometimes used for producing polymers with well-defined structures. rsc.org The resulting polymer, poly(this compound), would have a polystyrene backbone with pendant substituted aniline groups, which could impart interesting electronic and thermal properties to the material. unist.ac.kr

Intramolecular Cyclization Pathways to Heterocyclic Systems

Without primary or secondary research data on "this compound," any attempt to describe its chemical properties would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to synthesize and characterize this compound to determine the reactivity outlined.

Formation of Quinoline (B57606) Derivatives

The structural framework of this compound, featuring a vinyl group ortho to an N-methylamino group on an aniline ring, presents a versatile precursor for the synthesis of quinoline derivatives. The inherent reactivity of the vinyl and amino functionalities allows for intramolecular cyclization reactions, leading to the formation of the quinoline core. Various synthetic strategies have been developed for the transformation of 2-vinylaniline (B1311222) derivatives into quinolines, which can be extrapolated to the specific case of this compound.

One prominent method involves the reaction of 2-vinylanilines with aldehydes in a cascade reaction sequence. researchgate.net This process typically begins with the condensation of the aniline nitrogen with the aldehyde to form an imine intermediate. Subsequent thermal or acid-catalyzed 6π-electrocyclization of the vinyl-imine system yields a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline. researchgate.net The presence of the methoxy group on the aniline ring of this compound would likely influence the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of the cyclization. The N-methyl group is not expected to interfere with the initial imine formation.

Another effective approach for the synthesis of quinolines from 2-vinylanilines involves their reaction with benzyl (B1604629) halides. organic-chemistry.org This reaction is often catalyzed by the hydrobromic acid (HBr) that is released in situ. This method offers a direct route to 2-arylquinolines and demonstrates good functional group tolerance. organic-chemistry.org For this compound, this would lead to a quinoline with a substituent at the 2-position derived from the benzyl halide.

Furthermore, 2-vinylanilines can be converted into 2-chloroquinolines. researchgate.net This transformation can be achieved using a chlorinating agent in a suitable solvent. The resulting 2-chloroquinoline (B121035) is a valuable intermediate for further functionalization of the quinoline ring system.

The following table summarizes the potential transformations of this compound into quinoline derivatives based on known reactions of 2-vinylanilines.

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| This compound | Aldehyde, Oxidant | Substituted Quinoline | researchgate.net |

| This compound | Benzyl Halide, in situ HBr | 2-Arylquinoline | organic-chemistry.org |

| This compound | Chlorinating Agent | 2-Chloroquinoline | researchgate.net |

Formation of Indole (B1671886) Derivatives

The synthesis of indole derivatives from this compound represents another significant transformation pathway, leveraging the intramolecular cyclization of the vinyl and amino groups. The electronic properties conferred by the methoxy and N-methyl substituents are anticipated to play a role in the feasibility and outcome of these reactions.

A metal-free approach for the synthesis of indoles from 2-vinylanilines employs reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or quinones. organic-chemistry.org This method proceeds via an electrophilic cyclization mechanism under mild conditions. The use of PIFA as an oxidant has been shown to be effective in promoting the cyclization to form the indole ring. organic-chemistry.org Alternatively, the use of quinones in the presence of trifluoroacetic acid (TFA) can lead to the formation of N-arylindoles. organic-chemistry.org

Electrochemical methods also provide a modern and sustainable route to indoles from 2-vinylanilines. An iodine-mediated electrochemical intramolecular C(sp2)-H amination has been reported to selectively produce indoles. organic-chemistry.org This method avoids the need for chemical oxidants and often proceeds under mild conditions.

Tandem reactions involving 2-vinylanilines have also been developed for the synthesis of substituted indoles. For instance, a sequence of Michael addition, C-C bond cleavage, and cyclization of 2-vinylanilines with alkynoates can yield 2-substituted indoles. organic-chemistry.org This approach offers a pathway to introduce a variety of substituents at the 2-position of the indole ring.

The table below outlines potential synthetic routes to indole derivatives starting from this compound, based on established methodologies for 2-vinylanilines.

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| This compound | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Indole Derivative | organic-chemistry.org |

| This compound | Quinone, Trifluoroacetic Acid (TFA) | N-Arylindole Derivative | organic-chemistry.org |

| This compound | Electrochemical, Iodine Mediator | Indole Derivative | organic-chemistry.org |

| This compound | Alkynoate | 2-Substituted Indole | organic-chemistry.org |

Role of 2 Ethenyl 3 Methoxy N Methylaniline in Advanced Organic Synthesis

Precursor in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. bohrium.comfrontiersin.org 2-Vinylanilines, the parent structure of 2-Ethenyl-3-methoxy-N-methylaniline, are recognized as privileged starting materials for synthesizing a diverse range of N-heterocyclic compounds through both transition-metal-catalyzed and metal-free pathways. bohrium.com The presence of the amine and vinyl groups in a 1,2-relationship provides a direct and atom-economical platform for annulation reactions. bohrium.com

The structural framework of this compound is ideally suited for the synthesis of substituted quinolines and indoles, two of the most significant classes of N-heterocycles.

Quinolines: The quinoline (B57606) skeleton can be constructed from 2-vinylaniline (B1311222) derivatives through various annulation strategies. A notable method is the reaction of 2-vinylanilines with compounds that can provide the remaining atoms for the new heterocyclic ring. For instance, reactions with aldehydes, nih.govacs.org alkynoates, acs.org or benzyl (B1604629) halides organic-chemistry.org can lead to the formation of the quinoline core. In a potential application, this compound could react with an appropriate carbonyl compound in a variation of the Friedländer annulation. wikipedia.orgorganic-chemistry.orgnih.gov The reaction would involve condensation between the N-methylamino group and a ketone or aldehyde, followed by an intramolecular cyclization and subsequent aromatization. The N-methyl group would result in an N-methylated quinolinium salt or, after a demethylation step under certain conditions, a substituted quinoline. The methoxy (B1213986) group, being electron-donating, would influence the electronic properties and subsequent reactivity of the resulting quinoline ring system.

Indoles: The synthesis of indoles from 2-vinylanilines typically involves an intramolecular C-N bond formation via cyclization onto the vinyl group. organic-chemistry.orgorganic-chemistry.org Metal-free methods often employ an oxidant, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or quinones in the presence of an acid, to facilitate this C-H amination. thieme-connect.comscispace.com When applied to this compound, such a reaction would be expected to yield a 1-methyl-7-methoxy-substituted indole (B1671886). The reaction proceeds through the formation of a nitrogen-centered radical cation or a related electrophilic species that attacks the vinyl group, leading to cyclization. thieme-connect.com The N-methyl and methoxy substituents are retained in the final product, providing a direct route to highly functionalized indole scaffolds.

Table 1: Potential Heterocyclic Products from this compound

| Starting Material | Reaction Type | Potential Product Class |

|---|---|---|

| This compound | Friedländer-type Annulation | Substituted Quinolines |

The utility of 2-vinylanilines extends beyond the synthesis of quinolines and indoles to a broader spectrum of nitrogen-containing heterocycles. bohrium.com The unique reactivity of the vinylaniline scaffold allows for its participation in various cyclization cascades to form five, six, or seven-membered rings. Research has shown that changing reaction partners and catalysts can steer the cyclization of 2-vinylanilines toward quinazolines, benzoxazepines, and other complex systems. bohrium.comacs.org

Therefore, this compound can be envisioned as a versatile precursor for a range of other N-heterocycles. For example, palladium-catalyzed reactions with isocyanides could potentially lead to quinoline cores, while different catalytic systems could direct the annulation towards larger ring systems like benzoazepines. bohrium.com The ability to control the reaction pathway, often by the choice of catalyst or ligand, makes this substrate a valuable node for generating molecular diversity in heterocyclic chemistry. acs.orgnih.gov

Building Block for Complex Molecular Architectures

Beyond its role in forming fundamental heterocyclic cores, this compound serves as a building block for more intricate molecular structures through multicomponent reactions and strategic derivatization.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity. nih.govnumberanalytics.comfrontiersin.org The aniline (B41778) functionality of this compound makes it a prime candidate for participation in several important MCRs.

One of the most relevant is the Povarov reaction, a formal [4+2] cycloaddition that typically involves an aniline, an aldehyde, and an electron-rich alkene to produce substituted tetrahydroquinolines. wikipedia.orgchem-station.com In a three-component setup, this compound could serve as the aniline component, reacting with an aldehyde and an external alkene. This would lead to a highly substituted tetrahydroquinoline, incorporating the methoxy and N-methylaniline fragments directly into a complex scaffold. acs.org Variations of the Povarov reaction, such as aza-vinylogous versions, further expand the range of accessible structures. nih.govrsc.org

The functional groups of this compound can be selectively modified to create more advanced and specialized precursors for synthesis. Derivatization is a key strategy for altering a molecule's properties or introducing new reactive handles. libretexts.orgsigmaaldrich.comyoutube.com

The N-methylamino group can be further functionalized, for example, through acylation to form amides. The vinyl group is particularly versatile and can undergo a wide range of transformations. For instance:

Oxidation: Cleavage of the double bond could yield a 2-formyl-3-methoxy-N-methylaniline, a key precursor for Friedländer-type quinoline syntheses. wikipedia.orgorganic-chemistry.org

Halogenation: Addition of halogens across the double bond would create a dihaloethyl side chain, which can be used in subsequent elimination or substitution reactions.

Hydroboration-Oxidation: This would convert the ethenyl group into a hydroxyethyl (B10761427) group, introducing a new nucleophilic center for further cyclizations or functionalization.

C-H Alkenylation: The amine functionality can act as a directing group to facilitate C-H activation at the ortho position of the vinyl group, allowing for the introduction of another alkenyl substituent and the formation of conjugated dienes. nih.govacs.org

Through such derivatization strategies, this compound can be converted into a diverse library of advanced precursors, each poised for incorporation into more complex and high-value molecular architectures.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) |

Potential Applications of 2 Ethenyl 3 Methoxy N Methylaniline in Materials Science

Role as a Monomer in Polymer Chemistry

The presence of a vinyl group on the aromatic ring of 2-Ethenyl-3-methoxy-N-methylaniline makes it a prime candidate for polymerization reactions. This functionality allows it to act as a monomer, participating in the formation of long polymer chains with potentially unique properties conferred by the methoxy (B1213986) and N-methylaniline substituents.

Copolymerization with Vinyl Monomers

This compound is expected to undergo copolymerization with a variety of common vinyl monomers. This process allows for the tailoring of polymer properties by combining the characteristics of different monomers into a single polymer chain. The copolymerization can proceed through several mechanisms, including radical, cationic, and oxidative polymerization. sigmaaldrich.com

Radical Polymerization: Free-radical polymerization is a common method for vinyl monomers. nih.gov In a typical scenario, a radical initiator would be used to start the polymerization of this compound with other vinyl monomers such as styrene, acrylates, or vinyl ethers. The resulting copolymer would incorporate the aniline (B41778) derivative units, influencing properties like solubility, thermal stability, and electronic characteristics. For instance, the copolymerization of 4-vinylaniline (B72439) with other monomers has been used to create functional polymers for various applications.

Cationic Polymerization: The electron-donating nature of the methoxy and N-methyl groups on the aniline ring could make the vinyl group susceptible to cationic polymerization. acs.orgnih.gov This method often requires specific initiators and conditions to control the polymerization process. doi.orgsemanticscholar.orgnih.gov The copolymerization of vinyl ethers, which are structurally similar to the ethenyl group of the target molecule, has been extensively studied and provides a model for predicting its behavior. nih.govdoi.orgnih.gov

Oxidative Polymerization: The aniline moiety itself can undergo oxidative polymerization, a process widely used to synthesize polyaniline and its derivatives. openreviewhub.orgresearchgate.netresearchgate.net It is conceivable that under oxidative conditions, this compound could copolymerize with other aniline derivatives, leading to the formation of copolymers with tailored electronic and optical properties. rroij.comacs.org

The reactivity ratios of this compound with other vinyl monomers would need to be experimentally determined to predict the composition and structure of the resulting copolymers. These ratios are crucial for controlling the incorporation of the functional aniline monomer into the polymer backbone.

Table 1: Potential Copolymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst Examples | Potential Comonomers | Expected Polymer Characteristics |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Styrene, Methyl Methacrylate, Acrylonitrile | Modified mechanical and thermal properties, potential for cross-linking. |

| Cationic Polymerization | Lewis Acids (e.g., SnCl₄), Protonic Acids | Vinyl ethers, p-Methoxystyrene | Controlled molecular weight, potential for block copolymer synthesis. |

| Oxidative Polymerization | Ammonium Persulfate, Ferric Chloride | Aniline, o-Toluidine, m-Anisidine | Electrically conductive or semi-conductive materials, electrochromic properties. |

Synthesis of Conjugated Polymers

The structure of this compound, with its vinyl group attached to an aromatic system, suggests its potential use in the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and interesting electronic and optical properties.

One potential route to conjugated polymers is through polymerization reactions that specifically target the vinyl group to extend the conjugated system. For example, methods used for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives could potentially be adapted. nih.govresearchgate.net

Furthermore, the aniline nitrogen can also participate in the formation of conjugated systems. Polyaniline itself is a well-known conjugated polymer. It is plausible that under specific polymerization conditions, both the vinyl group and the aniline moiety could react to form a cross-linked or complex conjugated network. The presence of the electron-donating methoxy and N-methyl groups would be expected to influence the electronic bandgap and, consequently, the optical and electrical properties of the resulting conjugated polymer. acs.org

Integration into Functional Organic Materials

The electronic properties of the this compound unit make it an attractive component for a range of functional organic materials beyond simple polymers.

Applications in Organic Electronics (e.g., based on predicted NLO properties)

Organic molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. nih.gov These materials interact with intense light in a nonlinear fashion, which is crucial for applications in optical data storage, image processing, and optical switching. nih.gov The structure of this compound, with its electron-donating methoxy and N-methylamino groups (donor) and the phenyl ring (π-system), suggests it could possess NLO activity.

The predicted NLO properties of materials incorporating this molecule could make them suitable for use in various organic electronic devices. For instance, they could be used as active components in electro-optic modulators or all-optical switches.

Table 2: Predicted Influence of Structural Features on NLO Properties

| Structural Feature | Predicted Effect on NLO Properties | Rationale |

| Aniline Ring | Contributes to the π-conjugated system. | The delocalized electrons in the aromatic ring are susceptible to polarization by an external electric field. |

| Methoxy Group (Electron-Donating) | Increases electron density in the ring, potentially enhancing hyperpolarizability. | Electron-donating groups increase the charge asymmetry of the molecule. acs.org |

| N-Methyl Group (Electron-Donating) | Further increases electron density and donor strength. | Similar to the methoxy group, it enhances the molecule's donor character. mq.edu.au |

| Ethenyl (Vinyl) Group | Provides a site for extending conjugation through polymerization. | Longer conjugation lengths generally lead to larger NLO responses. researchgate.net |

Components in Dyes and Pigments (focused on chemical structure, not specific application area like textile)

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments. scialert.net The chromophoric properties of these molecules arise from the extended conjugation and the presence of auxochromes (groups that modify the color). The this compound molecule possesses several features that make it a promising candidate as a precursor for dyes and pigments.

The aniline nitrogen can be diazotized and coupled with other aromatic compounds to form azo dyes, which represent a major class of synthetic colorants. scialert.netnih.gov The color of the resulting azo dye is highly dependent on the electronic properties of the substituents on the aniline ring.

The methoxy group at the 3-position is an electron-donating group that can influence the color of the dye. Generally, electron-donating groups cause a bathochromic shift (a shift to longer wavelengths), which can result in deeper colors (e.g., from yellow to orange or red). scialert.net

The N-methyl group also acts as an electron-donating group and can further modify the electronic properties and solubility of the dye molecule.

The ethenyl group offers a reactive handle for further modification. For example, it could be used to covalently bond the dye to a polymer backbone, creating a polymeric dye with enhanced stability and preventing leaching.

The combination of these substituents on the aniline ring provides a platform for fine-tuning the color and properties of the resulting dyes and pigments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.